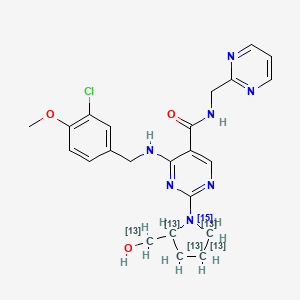

Avanafil-13C5,15N

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Avanafil-13C5,15N is a labeled version of Avanafil, a potent and selective phosphodiesterase-5 (PDE-5) inhibitor. It is used primarily in the treatment of erectile dysfunction. The labeling with carbon-13 and nitrogen-15 isotopes makes it particularly useful in scientific research, especially in studies involving pharmacokinetics and metabolic profiling .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The preparation of Avanafil-13C5,15N involves the use of cytosine as the starting material. The synthetic route includes several key steps:

Reaction with 3-chloro-4-methoxybenzyl halogen: Cytosine reacts with this compound to form an intermediate.

Reaction with N-(2-methylpyrimidine) methanamide: This step further modifies the intermediate.

Reaction with S-hydroxymethyl pyrrolidine: This final step yields Avanafil

Industrial Production Methods

The industrial production of this compound follows a similar synthetic route but is optimized for large-scale production. The process is designed to be simple, economical, and environmentally friendly, meeting the requirements for industrial scalability .

Analyse Chemischer Reaktionen

Types of Reactions

Avanafil-13C5,15N undergoes several types of chemical reactions:

Oxidation: This reaction can occur under specific conditions, leading to the formation of oxidized products.

Reduction: Reduction reactions can modify the compound, often using reagents like hydrogen gas in the presence of a catalyst.

Substitution: Various substitution reactions can occur, particularly involving the functional groups present in the molecule.

Common Reagents and Conditions

Oxidation: Common reagents include oxygen or hydrogen peroxide.

Reduction: Hydrogen gas with a catalyst such as Raney nickel.

Substitution: Halogenated compounds and bases are often used.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of hydroxylated derivatives, while reduction can yield dehydrogenated products .

Wissenschaftliche Forschungsanwendungen

Avanafil-13C5,15N is widely used in scientific research due to its labeled isotopes. Some key applications include:

Pharmacokinetics: Studying the absorption, distribution, metabolism, and excretion of the drug.

Metabolic Profiling: Investigating the metabolic pathways and identifying metabolites.

Erectile Dysfunction Research: Understanding the efficacy and safety of PDE-5 inhibitors.

Osteoporosis Research: Exploring its effects on bone density and oxidative stress .

Wirkmechanismus

Avanafil-13C5,15N inhibits the cGMP-specific phosphodiesterase type 5 (PDE-5), which is responsible for the degradation of cGMP in the corpus cavernosum. Sexual arousal results in the local release of nitric oxide, which stimulates guanylate cyclase to produce cGMP. The inhibition of PDE-5 by this compound increases cGMP levels, leading to smooth muscle relaxation and increased blood flow to the penis .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Sildenafil: Another PDE-5 inhibitor used for erectile dysfunction.

Tadalafil: Known for its longer duration of action compared to other PDE-5 inhibitors.

Vardenafil: Similar in function but with different pharmacokinetic properties.

Uniqueness

Avanafil-13C5,15N is unique due to its rapid onset of action and higher selectivity for PDE-5 over PDE-6, reducing the risk of visual disturbances. The labeled isotopes also make it invaluable for detailed pharmacokinetic and metabolic studies .

Eigenschaften

Molekularformel |

C23H26ClN7O3 |

|---|---|

Molekulargewicht |

489.9 g/mol |

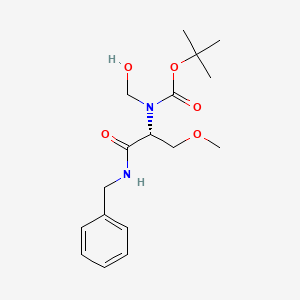

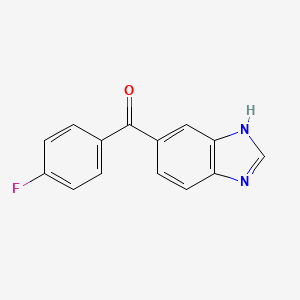

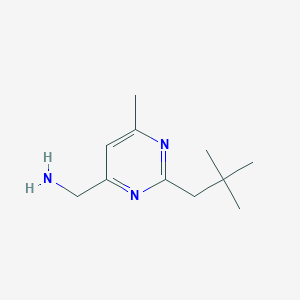

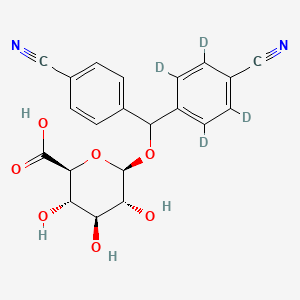

IUPAC-Name |

4-[(3-chloro-4-methoxyphenyl)methylamino]-2-[2-(hydroxy(113C)methyl)(2,3,4,5-13C4,115N)azolidin-1-yl]-N-(pyrimidin-2-ylmethyl)pyrimidine-5-carboxamide |

InChI |

InChI=1S/C23H26ClN7O3/c1-34-19-6-5-15(10-18(19)24)11-27-21-17(22(33)28-13-20-25-7-3-8-26-20)12-29-23(30-21)31-9-2-4-16(31)14-32/h3,5-8,10,12,16,32H,2,4,9,11,13-14H2,1H3,(H,28,33)(H,27,29,30)/i2+1,4+1,9+1,14+1,16+1,31+1 |

InChI-Schlüssel |

WEAJZXNPAWBCOA-PVAAWCPSSA-N |

Isomerische SMILES |

COC1=C(C=C(C=C1)CNC2=NC(=NC=C2C(=O)NCC3=NC=CC=N3)[15N]4[13CH2][13CH2][13CH2][13CH]4[13CH2]O)Cl |

Kanonische SMILES |

COC1=C(C=C(C=C1)CNC2=NC(=NC=C2C(=O)NCC3=NC=CC=N3)N4CCCC4CO)Cl |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[4-Amino-6-(trifluoromethyl)pyridin-2-YL]acetic acid](/img/structure/B13438523.png)

![3-[6,7-Dihydro-1-methyl-3-(2-methylpropyl)-7-oxo-1H-pyrazolo[4,3-d]pyrimidin-5-yl]-4-ethoxybenzenesulfonyl Chloride](/img/structure/B13438556.png)